N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
TRC210258 is a TGR5 agonist. It acts by reducing glycemic and dyslipidemic cardiovascular risk in animal models of diabesity.
Scientific Research Applications
Synthesis and Biological Activity
- A range of tetrahydropyrimidine and thiazolopyrimidine derivatives, including N-(4-chlorophenyl) variants, have been synthesized, with some showing significant antimicrobial activity against bacterial and fungal growth (Akbari et al., 2008).
Antitumor Activities
- N-(4-chlorophenyl) compounds have been designed and synthesized with the aim of evaluating their antitumor activities. These compounds have shown promise in this area, indicating their potential in cancer research (Xin, 2012).
Antimicrobial Effects
- Compounds similar to N-(4-chlorophenyl) have been synthesized and tested for their antimicrobial activity. Some of these compounds have shown higher activity than reference drugs against certain strains of bacteria and fungi (Kolisnyk et al., 2015).
Synthesis and Chemical Properties
- Research has focused on the synthesis of various imidazo[1,5-a]pyrimidine-8-carboxamides, highlighting the chemical versatility and potential applications of these compounds in various fields (Novinson et al., 1974).
Enzyme Inhibition Studies
- N-(4-chlorophenyl) compounds have been evaluated for their effects on enzyme activities, such as dihydroorotate dehydrogenase, which plays a role in pyrimidine synthesis and has implications in immunosuppressive therapy (Knecht & Löffler, 1998).
Diverse Applications in Medicinal Chemistry
- These compounds have been explored for a variety of applications in medicinal chemistry, including as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents, demonstrating their broad potential in pharmaceutical research (Desai et al., 2011; Katoch-Rouse & Horti, 2003; Ukrainets et al., 2015; Abu‐Hashem et al., 2020; Alam et al., 2010; Ahsan et al., 2013; Muralidharan et al., 2019; Drev et al., 2014).
properties
CAS RN |
1431553-15-9 |
---|---|
Product Name |
N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide |
Molecular Formula |
C20H14ClFN4O2 |
Molecular Weight |
396.8 |
IUPAC Name |
N-(4-Chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1, 2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C20H14ClFN4O2/c1-25(15-7-3-13(21)4-8-15)19(27)17-18(24-20-23-11-2-12-26(17)20)28-16-9-5-14(22)6-10-16/h2-12H,1H3 |
InChI Key |
POBOMPHQSJGCGZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(OC2=CC=C(F)C=C2)N=C3N=CC=CN31)N(C4=CC=C(Cl)C=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TRC210258; TRC-210258; TRC 210258; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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